molecular formula C11H13NO2 B1590718 trans-4-Phenyl-L-proline CAS No. 96314-26-0

trans-4-Phenyl-L-proline

Cat. No. B1590718
CAS RN: 96314-26-0
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-ZJUUUORDSA-N
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Description

Trans-4-Phenyl-L-proline is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, one study described the synthesis of 4-cis-Phenyl-L-proline via Hydrogenolysis . Another study reported the enzymatic production of trans-4-hydroxy-L-proline by proline 4 . A concise three-step synthesis of - and -4-hydroxyl–proline on a preparative scale has also been carried out using readily available starting materials .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study identified and characterized a bifunctional proline racemase/hydroxyproline epimerase from Archaea . Another study discussed the influence of steric factors on biological activity and described the structure–activity relationship (SAR) of the studied compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound have been investigated in various studies . For instance, one study reported that a glycyl radical enzyme, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp to (S)-Δ 1 -pyrroline-5-carboxylic acid (P5C) .


Physical And Chemical Properties Analysis

This compound has a melting point of >300 °C (decomposition), a predicted boiling point of 372.8±42.0 °C, and a density of 1.186 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Plant Stress Resistance Enhancement Glycine betaine and proline, including trans-4-Phenyl-L-proline, have been investigated for their roles in enhancing plant abiotic stress resistance. These organic osmolytes are known to accumulate in response to environmental stresses like drought, salinity, and extreme temperatures, potentially protecting enzyme and membrane integrity and aiding in osmotic adjustment in plants. Studies suggest that the exogenous application of these compounds to plants under stress conditions can lead to significant increases in growth and crop yield under environmental stresses (Ashraf & Foolad, 2007).

Organic Chemistry and Catalysis In organic chemistry, this compound has been noted for its role as an organo-catalyst, particularly in asymmetric syntheses. It facilitates various known reactions, such as Aldol condensation, Mannich reaction, and Michael Addition, and is also pivotal in synthesizing heterocyclic skeletons like coumarin and spiro-oxindoles. Its properties as a 'Green catalyst' highlight its environmental and sustainable applications in organic synthesis (Thorat et al., 2022).

Nucleic Acid-Based Diagnostics and Antisense Experiments Hydroxyproline-based DNA mimics, synthesized based on hydroxyproline and its derivatives, including this compound, have shown high potential for use in nucleic acid-based diagnostics and antisense experiments. These mimics exhibit improved physicochemical and biological properties compared to natural oligonucleotides, highlighting their significance in enhancing the effectiveness and specificity of nucleic acid-based therapeutic approaches (Efimov & Chakhmakhcheva, 2006).

Understanding Protein Structure and Function Research on this compound also extends to understanding protein structure and function. Studies on ring conformational aspects of proline and hydroxyproline indicate the high conformational purity of these compounds in certain peptides, which is crucial for understanding protein folding, stability, and function (Anteunis et al., 2010).

Mechanism of Action

The mechanism of action of trans-4-Phenyl-L-proline has been discussed in several studies . For example, one study reported that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Safety and Hazards

Trans-4-Phenyl-L-proline may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, it is recommended to wash with plenty of water .

Future Directions

Future research could focus on optimizing the synthesis pathway of trans-4-Phenyl-L-proline . For example, one study suggested that the metabolic flux of α-ketoglutarate in the TCA cycle could be enhanced by key point modifications .

properties

IUPAC Name

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510299
Record name (4S)-4-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96314-26-0
Record name (4S)-4-Phenyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96314-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Phenyl-L-proline
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Record name (4S)-4-Phenyl-L-proline
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Record name trans-4-phenyl-L-proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of trans-4-Phenyl-L-proline in organic synthesis?

A: this compound serves as a valuable building block in the synthesis of various organic compounds. For instance, it acts as a precursor in preparing derivatives of angiotensin-converting enzyme (ACE) inhibitors []. These enzymes play a crucial role in regulating blood pressure, making this compound and its derivatives potentially relevant in pharmaceutical research.

Q2: How can this compound be synthesized effectively?

A: One efficient synthetic route involves a two-step process. First, a Friedel-Crafts alkylation of benzene with a protected proline derivative, such as 4-tosyloxy-L-proline, is performed using a Lewis acid catalyst like aluminum trichloride []. This reaction yields a protected this compound derivative. Subsequently, the protecting group is removed to obtain the desired this compound.

Q3: Are there alternative methods for synthesizing this compound?

A: Yes, another approach involves reacting 4-tosyloxy-L-prolines with lithium diphenylcuprate []. This reaction exhibits interesting stereochemical outcomes and offers an alternative pathway to access this compound.

Q4: What analytical techniques are employed to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) proves to be a highly effective technique for separating, identifying, and quantifying this compound [, ]. Reversed-phase HPLC, in particular, demonstrates excellent separation efficiency for this compound, allowing for its accurate determination even in the presence of impurities.

Q5: Can the phenyl moiety of this compound be further modified?

A: Yes, the phenyl ring of this compound can be hydrogenated to yield trans-4-cyclohexyl-L-proline []. This transformation is achieved using a ruthenium on carbon catalyst, showcasing the versatility of this compound as a starting material for further chemical modifications.

Q6: What is the significance of developing robust analytical methods for this compound?

A: Reliable and accurate analytical methods are crucial for assessing the purity and quality of synthesized this compound []. This is particularly important if the compound is intended for pharmaceutical applications where even small amounts of impurities can significantly impact efficacy and safety profiles.

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